molecular formula C24H22N4 B608567 Liafensine CAS No. 1198790-53-2

Liafensine

Cat. No. B608567
Key on ui cas rn: 1198790-53-2
M. Wt: 366.5 g/mol
InChI Key: VCIBGDSRPUOBOG-QFIPXVFZSA-N
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Patent
US08420811B2

Procedure details

A solution of Compound 13 (550 g, 1.0 equiv) in 1:1 MeOH/DI water (16.5 L) was passed through a 1.2 micron in-line filter. The solution was stirred at ambient temperature as a 10% aq. NaHCO3 solution was slowly added. The batch became cloudy after 350 mL of the NaHCO3 solution had been added. Seed crystals (10.5 g) were then added, and the mixture was stirred for an additional 1 hour. More of the NaHCO3 solution (4 L) was added over 40 minutes. After the addition was complete, the mixture was stirred for 2 hours and then filtered. After conditioning on the filter under N2 for 1 hour, the wet filter cake was re-suspended in 8:2 DI water/MeOH (5.5 L), stirred for 2 hours, and then filtered. The filter cake was conditioned under N2 for 48 hours and then dried in vacuo at 35° C. for 48 hours to give 450 g of the Compound 2 as a white solid in 96% yield and >99% purity.
Name
Compound 13
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
16.5 L
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][N:4]1[CH2:13][C@@H:12]([C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)[C:11]2[C:6](=[CH:7][C:8]([C:24]3[N:29]=[N:28][C:27]([NH2:30])=[CH:26][CH:25]=3)=[CH:9][CH:10]=2)[CH2:5]1>CO.O>[CH3:3][N:4]1[CH2:13][C@@H:12]([C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)[C:11]2[C:6](=[CH:7][C:8]([C:24]3[N:29]=[N:28][C:27]([NH2:30])=[CH:26][CH:25]=3)=[CH:9][CH:10]=2)[CH2:5]1 |f:0.1.2,3.4|

Inputs

Step One
Name
Compound 13
Quantity
550 g
Type
reactant
Smiles
Cl.Cl.CN1CC2=CC(=CC=C2[C@@H](C1)C1=CC2=CC=CC=C2C=C1)C1=CC=C(N=N1)N
Step Two
Name
Quantity
16.5 L
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature as a 10% aq. NaHCO3 solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
in-line filter
ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
had been added
ADDITION
Type
ADDITION
Details
Seed crystals (10.5 g) were then added
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
More of the NaHCO3 solution (4 L) was added over 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
After conditioning on the filter under N2 for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 35° C. for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CN1CC2=CC(=CC=C2[C@@H](C1)C1=CC2=CC=CC=C2C=C1)C1=CC=C(N=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 450 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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